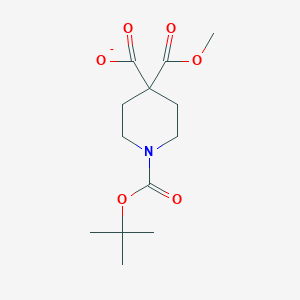
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester is a chemical compound with the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Métodos De Preparación
The synthesis of 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester typically involves the esterification of 1,4,4-Piperidinetricarboxylic acid with tert-butyl alcohol and methanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester can be compared with similar compounds such as:
- 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4,4-diethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- Ethyl N-Boc-4-methylpiperidine-4-carboxylate
These compounds share structural similarities but differ in their ester groups and substituents, which can influence their chemical reactivity and biological activity. The unique structure of this compound makes it a valuable compound for specific research applications and chemical synthesis .
Propiedades
Fórmula molecular |
C13H20NO6- |
|---|---|
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(18)14-7-5-13(6-8-14,9(15)16)10(17)19-4/h5-8H2,1-4H3,(H,15,16)/p-1 |
Clave InChI |
MFPPLBPVSINTPM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


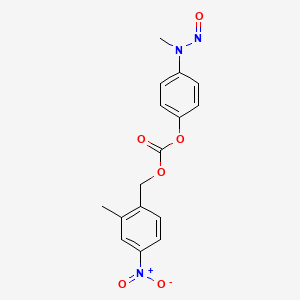

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
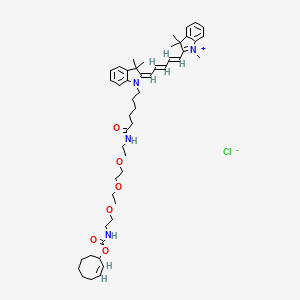
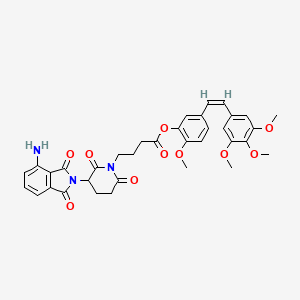
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
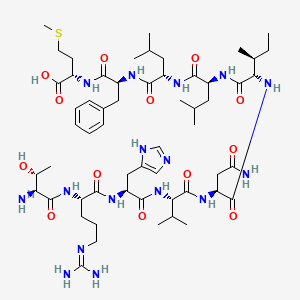
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
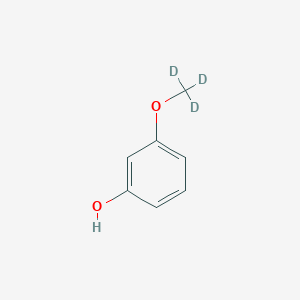
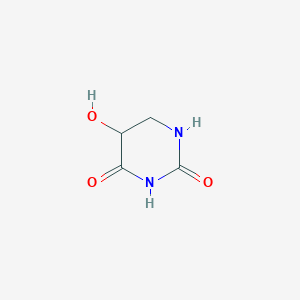



![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
